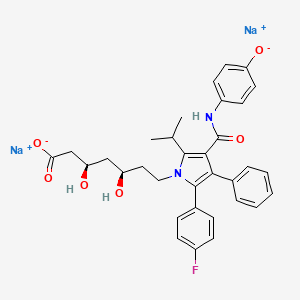

4-Hydroxy Atorvastatin Disodium Salt

Description

BenchChem offers high-quality 4-Hydroxy Atorvastatin Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Atorvastatin Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONRNZYFYCVRP-AJUXDCMMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 4-Hydroxy Atorvastatin Disodium Salt (CAS 1276537-18-8)

Executive Summary

Atorvastatin is a cornerstone therapeutic in the management of hypercholesterolemia, functioning as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, the sustained pharmacodynamic efficacy of atorvastatin—exhibiting an inhibitory half-life of 20 to 30 hours despite a plasma elimination half-life of only 14 hours—is heavily driven by its active metabolites[1]. 4-Hydroxy atorvastatin disodium salt (CAS 1276537-18-8) is one of the two primary active orthologs/paralogs generated via hepatic metabolism.

This whitepaper provides an in-depth analysis of 4-hydroxy atorvastatin, detailing its structural chemistry, metabolic pathways, pharmacokinetic variables (including critical genomic interactions with SLCO1B1), and validated laboratory protocols for its quantification and synthesis.

Chemical Identity & Physicochemical Properties

4-Hydroxy atorvastatin disodium salt is the disodium salt form of the para-hydroxylated metabolite of atorvastatin[2][3]. It retains the open-acid dihydroxyheptanoate chain required for binding to the HMG-CoA reductase enzyme, making it pharmacologically equipotent to the parent drug[1].

Table 1: Physicochemical and Structural Data

| Property | Specification |

| Chemical Name | p-Hydroxy Atorvastatin, Disodium Salt |

| CAS Registry Number | 1276537-18-8 (Disodium Salt) / 214217-88-6 (Free Acid) |

| Molecular Formula | C₃₃H₃₃FN₂Na₂O₆ |

| Molecular Weight | 618.60 g/mol |

| Purity Standard | >95% (Analytical Reference Grade) |

| Solubility | Soluble in DMSO, Methanol; Moderately soluble in aqueous buffers |

| Pharmacological Role | Active Metabolite; Selective HMG-CoA Reductase Inhibitor |

Data synthesized from analytical reference standards[2][3].

Metabolic Pathway & Pharmacodynamics

Atorvastatin is a lipophilic statin that undergoes extensive first-pass metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[4][5]. The parent drug is oxidized to form 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin[4].

The 4-hydroxy metabolite exists in an equilibrium between its pharmacologically active open-acid form and its inactive lactone form [5]. The lactonization process can occur spontaneously under acidic conditions or be enzymatically driven via an acyl-β-glucuronide intermediate catalyzed by UDP-glucuronosyltransferases (UGTs)[5][6].

Fig 1: CYP3A4-mediated metabolism of atorvastatin to its 4-hydroxy active and lactone forms.

Pharmacokinetics & Genomic Interactions (SLCO1B1)

The hepatic uptake of 4-hydroxy atorvastatin is actively mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene[7][8]. Because statins must enter the hepatocyte to exert their effect and be cleared via the biliary system, inhibition or genetic polymorphism of OATP1B1 drastically alters systemic exposure[8].

Transporter Inhibition

Co-administration with OATP1B1 inhibitors (e.g., rifampin) significantly increases the area under the plasma concentration-time curve (AUC) of 4-hydroxy atorvastatin by approximately 3.9-fold, demonstrating that hepatic uptake is the primary clearance mechanism for this metabolite[8].

Genomic Variant: SLCO1B1 c.521T>C (rs4149056)

A genome-wide association study (GWAS) revealed that the SLCO1B1 c.521T>C missense variant reduces the transport function of OATP1B1[7][9]. This single nucleotide polymorphism (SNP) causes a bottleneck in hepatic uptake, leading to systemic accumulation of both the parent drug and its metabolites, which correlates with an increased risk of statin-induced myopathy[5][7].

Table 2: Impact of SLCO1B1 c.521T>C Variant on Pharmacokinetics

| Analyte | Pharmacokinetic Impact (Per Copy of Variant Allele) | P-Value |

| Atorvastatin (Parent) | 51% Increase in AUC₀–∞ | 1.2 × 10⁻¹⁰ |

| 2-Hydroxy Atorvastatin | 38% Increase in AUC₀–∞ | 4.0 × 10⁻⁸ |

| 4-Hydroxy Atorvastatin | 50% Increase in AUC₀–∞ | 2.9 × 10⁻⁸ |

Data sourced from clinical pharmacokinetic GWAS cohorts[7][9].

Experimental Workflows & Methodologies

To accurately study 4-hydroxy atorvastatin, researchers must navigate its chemical instability ex vivo. The open-acid form easily converts to the lactone form at low pH or room temperature. Therefore, protocols must be meticulously designed to prevent ex vivo interconversion.

Protocol A: LC-MS/MS Quantification in Human Plasma

Objective: Highly sensitive quantification of 4-hydroxy atorvastatin while preserving the acid/lactone equilibrium.

Causality & Rationale: Blood samples must be collected in EDTA tubes and immediately placed on ice. Plasma separation must occur within 30 minutes at 4°C, and samples must be stored at -70°C[9]. Extraction is performed using Solid Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE) to avoid the acidic conditions often required for LLE, which would artificially inflate lactone levels at the expense of the 4-hydroxy acid form.

Step-by-Step Methodology:

-

Sample Thawing: Thaw plasma samples on wet ice (0-4°C) to prevent spontaneous lactonization.

-

Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 4-Hydroxy Atorvastatin-d5[10]) to 100 µL of plasma.

-

Buffer Conditioning: Dilute the plasma with 100 µL of cold ammonium acetate buffer (pH 5.0) to stabilize the analytes.

-

Solid Phase Extraction (SPE):

-

Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL methanol, followed by 1 mL cold water.

-

Load the buffered plasma sample.

-

Wash with 1 mL of 5% methanol in water.

-

Elute with 1 mL of cold acetonitrile.

-

-

Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute in 100 µL of mobile phase (e.g., 40% Acetonitrile / 60% 2mM Ammonium Acetate).

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Fig 2: Cold-chain LC-MS/MS workflow to prevent ex vivo acid-lactone interconversion.

Protocol B: In Vitro CYP3A4 Metabolism Assay

Objective: Generate and evaluate the formation kinetics of 4-hydroxy atorvastatin using Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

-

Incubation Mixture: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.5 mg/mL pooled HLMs.

-

Substrate Addition: Add atorvastatin parent drug (final concentrations ranging from 1 to 50 µM). Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Analysis: Transfer the supernatant to LC vials for immediate UPLC-MS/MS analysis to quantify the rate of 4-hydroxy atorvastatin formation.

References

-

Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update . E-lactancia. Available at:[Link]

-

Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP . PubMed (NIH). Available at:[Link]

-

Genome-Wide Association Study of Atorvastatin Pharmacokinetics : Associations With SLCO1B1, UGT1A3 . Helda - Helsinki.fi. Available at:[Link]

-

Effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers . PubMed (NIH). Available at: [Link]

-

Metabolic pathways of atorvastatin . ResearchGate. Available at:[Link]

-

CLINICAL PHARMACOLOGY REVIEW(S) - Atorvastatin . Accessdata.fda.gov. Available at:[Link]

-

4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester . CRO Splendid Lab Pvt. Ltd. Available at:[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. 4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester | 265989-38-6 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

The Biological Activity and Pharmacological Significance of para-Hydroxy Atorvastatin (4OH-ATS): A Technical Whitepaper

Executive Summary

Atorvastatin (ATS) is a second-generation, synthetic lipid-lowering agent widely prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events. While ATS is administered as an active hydroxy-acid calcium salt, its systemic efficacy is not solely derived from the parent compound. The drug undergoes extensive hepatic first-pass metabolism, yielding two primary active metabolites: ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS) 1.

From a pharmacokinetic and pharmacodynamic perspective, 4OH-ATS is of critical interest. It is equipotent—and in some assays, slightly more potent—than the parent drug. Together with 2OH-ATS, these metabolites are responsible for approximately 70% of the circulating 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase inhibitory activity in patients 2. This whitepaper deconstructs the biological activity, metabolic pathways, and bioanalytical quantification workflows for 4OH-ATS, providing a rigorous framework for researchers investigating statin metabolism and toxicity.

Pharmacodynamics & Structural Biology

The pharmacological action of ATS and its active metabolites relies on the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonate in the cholesterol biosynthesis pathway 3.

The chemical structure of ATS consists of a mevalonate-like pharmacophore (responsible for enzyme binding) and a complex hydrophobic ring structure (dictating lipophilicity and pharmacokinetics) 1. The para-hydroxylation of the phenyl ring does not sterically hinder the mevalonate pharmacophore. Instead, the addition of the hydroxyl group slightly optimizes the binding affinity within the enzyme's active site. In vitro assays demonstrate that 4OH-ATS exhibits a lower IC50 (higher potency) than both the parent drug and the ortho-hydroxy variant 2.

Table 1: Comparative In Vitro HMG-CoA Reductase Inhibitory Activity

| Compound | HMG-CoA Reductase IC50 (nM) | Relative Potency vs. Parent |

| Atorvastatin (ATS) | 3.71 | 1.00x (Baseline) |

| ortho-hydroxy ATS (2OH-ATS) | 5.54 | 0.67x |

| para-hydroxy ATS (4OH-ATS) | 3.29 | 1.13x |

Data synthesized from in vitro enzymatic assays 1, 2.

Fig 1: Competitive inhibition of HMG-CoA reductase by ATS and 4OH-ATS.

Metabolic Pathway and Pharmacokinetics

The absolute bioavailability of oral atorvastatin is approximately 14%, primarily due to presystemic clearance in the gastrointestinal mucosa and extensive hepatic first-pass metabolism [[4]](), 3.

Cytochrome P450 Oxidation

In vivo, Cytochrome P450 3A4 (CYP3A4) and CYP3A5 are the principal enzymes responsible for the oxidation of ATS into 4OH-ATS and 2OH-ATS 5, 4. Both the parent drug and its hydroxy metabolites exist in a dynamic equilibrium with their respective inactive lactone forms (e.g., 4OH-ATS-L). Furthermore, these compounds undergo glucuronidation mediated by UGT1A1 and UGT1A3, facilitating their eventual biliary and fecal elimination 5, 4.

Transporter Dynamics & Toxicity Implications

Hepatic uptake of ATS and 4OH-ATS is heavily reliant on the OATP1B1 transporter (encoded by the SLCO1B1 gene) 5. Efflux from hepatocytes into the bile is managed by ABCB1, ABCC2, and ABCG2. Polymorphisms in these transporters drastically alter systemic exposure. For instance, reduced function in ABCB1 (e.g., rs2032582 G allele) can lead to higher hepatocellular accumulation of 4OH-ATS and ATS lactones, which has been directly correlated with atorvastatin-induced liver injury (AILI) and concentration-dependent cytotoxicity 6.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value / Description |

| Oral Bioavailability | ~14% (Extensive first-pass metabolism) |

| Primary Metabolic Enzyme | CYP3A4 / CYP3A5 |

| Active Metabolite Contribution | ~70% of total circulating inhibitory activity |

| Plasma Protein Binding | >98% |

| Elimination Route | Biliary/Fecal (Renal excretion <1%) |

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately model the PK/PD relationship of 4OH-ATS, precise quantification in human plasma is mandatory. Because statins can interconvert between their active hydroxy-acid forms and inactive lactone forms depending on pH, the analytical protocol must be designed as a self-validating system that prevents ex vivo degradation while correcting for matrix effects.

The following is a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow capable of achieving a Limit of Quantification (LOQ) of 50–100 pg/mL 7, 8.

Step-by-Step Protocol

Step 1: Sample Stabilization & Internal Standard (IS) Spiking

-

Causality: Blood must be drawn into tubes containing buffered citrate to stabilize the pH at ~4.0–5.0. This prevents the spontaneous lactonization of 4OH-ATS that occurs in highly acidic environments, or the hydrolysis of lactones back to acids in basic environments 8.

-

Action: Aliquot 200 µL of stabilized plasma. Spike with 10 µL of deuterated internal standard (4OH-ATS-d5). Self-Validation Check: The deuterated IS perfectly mimics the analyte's extraction recovery and ionization suppression, ensuring that any signal loss is mathematically corrected.

Step 2: Solid Phase Extraction (SPE)

-

Causality: Protein precipitation alone often leaves phospholipids that cause severe ion suppression in the MS source. SPE provides a cleaner baseline.

-

Action: Load the spiked plasma onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: Chromatographic Separation

-

Causality: 4OH-ATS and 2OH-ATS are structural isomers and share the same molecular weight. Baseline chromatographic separation is required to prevent cross-talk in the mass spectrometer.

-

Action: Inject 5 µL onto a UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run an isocratic mobile phase of Acetonitrile : 0.20% Formic Acid (65:35 v/v) at a flow rate of 0.60 mL/min 7.

Step 4: ESI-MS/MS Detection

-

Causality: The carboxylic acid moiety of 4OH-ATS readily deprotonates. Utilizing Negative Electrospray Ionization (ESI-) yields a stable [M-H]⁻ precursor ion, drastically improving the signal-to-noise ratio compared to positive mode 8.

-

Action: Monitor the Multiple Reaction Monitoring (MRM) transitions. For 4OH-ATS, monitor the transition from m/z 573.2 → m/z 397.2.

-

System Suitability: The batch is only validated if the calibration curve (50 pg/mL to 50 ng/mL) achieves an R² > 0.99, and Quality Control (QC) samples deviate by <15% from their nominal concentrations.

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for 4OH-ATS.

Conclusion

The therapeutic profile of atorvastatin cannot be accurately assessed by measuring the parent compound alone. Because the para-hydroxy metabolite (4OH-ATS) exhibits an IC50 of 3.29 nM—surpassing the potency of the parent drug—it functions as a primary driver of the drug's lipid-lowering efficacy. Understanding the CYP3A4-mediated generation of 4OH-ATS, its transporter-dependent clearance, and implementing rigorous, self-validating LC-MS/MS protocols are essential steps for modern pharmacologists aiming to predict statin-induced hepatotoxicity and optimize patient-specific dosing regimens.

References

-

Atorvastatin | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

-

Atorvastatin Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL:[Link]

-

Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making Source: mdpi.com URL:[Link]

-

Clinical pharmacokinetics of atorvastatin Source: nih.gov (PubMed) URL:[Link]

-

Lipitor (atorvastatin calcium) Label Source: accessdata.fda.gov URL:[Link]

-

Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review Source: ijpsjournal.com URL:[Link]

-

Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples Source: helsinki.fi URL:[Link]

-

ABCB1 polymorphism is associated with atorvastatin-induced liver injury in Japanese population Source: d-nb.info URL:[Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. d-nb.info [d-nb.info]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

4-hydroxy atorvastatin HMG-CoA reductase inhibition potency

An In-depth Technical Guide to the HMG-CoA Reductase Inhibition Potency of 4-hydroxy Atorvastatin

Authored by: Gemini, Senior Application Scientist

Introduction

Atorvastatin, a fully synthetic compound marketed under the brand name Lipitor among others, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic biosynthesis of cholesterol.[1][2] By inhibiting this enzyme, atorvastatin reduces de novo cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.[1] However, the clinical efficacy of atorvastatin is not solely attributable to the parent drug. Its extensive metabolism results in the formation of active metabolites that significantly contribute to its therapeutic effect. This guide provides a detailed technical analysis of one of these key metabolites, 4-hydroxy atorvastatin (para-hydroxyatorvastatin), focusing on its potency as an HMG-CoA reductase inhibitor.

Atorvastatin Metabolism: The Genesis of Active Metabolites

Upon oral administration, atorvastatin undergoes rapid absorption but has a low systemic bioavailability of approximately 14% due to extensive first-pass metabolism in the gut wall and liver.[1][3] The primary metabolic pathway for atorvastatin is hydroxylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5][6] This process yields two primary active metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][4][7] These hydroxylated derivatives, along with the parent drug, are responsible for the systemic inhibition of HMG-CoA reductase.[1] In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[1][4][8][9] This extended activity from metabolites contributes to the long half-life of HMG-CoA reductase inhibition (20-30 hours), which is considerably longer than the plasma half-life of the parent atorvastatin molecule (approximately 14 hours).[1][2][4]

Caption: Metabolic pathway of atorvastatin via CYP3A4.

Comparative Inhibitory Potency on HMG-CoA Reductase

A critical aspect of understanding atorvastatin's pharmacology is the biological activity of its metabolites. In vitro studies have consistently demonstrated that the hydroxylated metabolites of atorvastatin are not mere byproducts but are potent inhibitors of HMG-CoA reductase in their own right.

Quantitative Analysis: IC₅₀ Values

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While specific IC₅₀ values can vary slightly between different experimental setups, the consensus in the scientific literature is that the primary active metabolites of atorvastatin are equipotent to the parent drug.[10] Atorvastatin itself has a reported IC₅₀ value of approximately 8 nM for HMG-CoA reductase.[10][11] Its hydroxylated metabolites, including 4-hydroxy atorvastatin, exhibit similar inhibitory effects.[10][11] The in vitro inhibition of HMG-CoA reductase by both ortho- and para-hydroxylated metabolites is considered equivalent to that of atorvastatin.[9][12]

| Compound | Target Enzyme | Reported IC₅₀ Value | Potency Comparison |

| Atorvastatin | HMG-CoA Reductase | ~8 nM[10][11] | Highly Potent |

| 4-hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[10][11] | Equipotent to parent drug in vitro[9][10] |

| 2-hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[10][11] | Equipotent to parent drug in vitro[9][10] |

Mechanism of Inhibition

Both atorvastatin and 4-hydroxy atorvastatin act as competitive inhibitors of HMG-CoA reductase.[1][2] They bind to the active site of the enzyme, directly competing with the natural substrate, HMG-CoA. This inhibition blocks the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the cholesterol biosynthesis pathway.[13] The subsequent reduction in intracellular cholesterol levels triggers a signaling cascade that leads to the increased expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the circulation.

Caption: Inhibition of HMG-CoA reductase and downstream effects.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

The determination of IC₅₀ values for HMG-CoA reductase inhibitors is typically performed using a cell-free enzymatic assay. A standard method involves spectrophotometrically monitoring the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[10][13][14] The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.

Materials and Reagents

-

HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain.

-

HMG-CoA: Substrate solution.

-

NADPH: Cofactor.

-

Test Compounds: Atorvastatin and 4-hydroxy atorvastatin.

-

Assay Buffer: e.g., 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[14][15]

-

DMSO: For dissolving test compounds.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of kinetic reads at 340 nm.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a working solution of the assay buffer and keep it on ice.

-

Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.

-

Prepare fresh NADPH solution in assay buffer (e.g., 400 µM final concentration).[14][15]

-

Prepare HMG-CoA solution in assay buffer (e.g., 400 µM final concentration).[14][15]

-

Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration that yields a linear rate of NADPH consumption.

-

-

Assay Procedure (96-well plate format):

-

Blank Wells: Add assay buffer and all reaction components except the enzyme.

-

Control Wells (100% activity): Add assay buffer, DMSO (vehicle control), NADPH, and HMG-CoA.

-

Inhibitor Wells: Add assay buffer, the desired concentration of the test compound, NADPH, and HMG-CoA.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow components to reach thermal equilibrium.[14]

-

Reaction Initiation: Add the diluted HMG-CoA reductase solution to all wells except the blank wells to start the reaction.[14]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

-

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. news-medical.net [news-medical.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abmole.com [abmole.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Pharmacodynamic Parity: A Structure-Activity Relationship (SAR) Analysis of Atorvastatin and 4-Hydroxy Atorvastatin

Introduction & Pharmacological Context

Atorvastatin is a completely synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis[1]. Unlike statins that are administered as prodrugs (e.g., simvastatin), atorvastatin is administered in its active lipid-lowering hydroxy-acid form[2]. However, atorvastatin is subject to extensive first-pass metabolism in the liver and intestine, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1].

This metabolic processing yields two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (para-hydroxylated)[1]. From a drug development and pharmacokinetic perspective, understanding the Structure-Activity Relationship (SAR) between the parent compound and its 4-hydroxy metabolite is critical, as these circulating metabolites are responsible for approximately 70% of the systemic HMG-CoA reductase inhibitory activity[1].

Structural Divergence: The Role of Para-Hydroxylation

The pharmacophore of all statins is the 3,5-dihydroxyheptanoic acid moiety, which structurally mimics the endogenous substrate HMG-CoA and binds tightly to the enzyme's active site. The bulky, lipophilic core of atorvastatin—composed of a central pyrrole ring substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups—anchors the molecule into the hydrophobic groove of the HMGCR enzyme.

During hepatic metabolism, CYP3A4 oxidizes the phenylcarbamoyl group of atorvastatin. In the case of 4-hydroxy atorvastatin, a single hydroxyl group is added to the para position of this aniline ring.

-

SAR Implication: The addition of the polar hydroxyl group at the para position does not induce steric hindrance that would disrupt the binding of the crucial dihydroxyheptanoic acid head group. Instead, the hydroxyl group is either accommodated by the solvent-exposed region of the binding pocket or forms supplementary hydrogen bonds, allowing the metabolite to maintain a binding affinity virtually identical to the parent drug[3].

Pharmacodynamics: The Equipotency Paradigm

Because the critical binding interactions are preserved, 4-hydroxy atorvastatin is pharmacologically equipotent to the parent atorvastatin[3]. Both compounds lock the HMG-CoA reductase enzyme in an inactive conformation with exceptional affinity.

Quantitative SAR Profile

The table below summarizes the comparative pharmacodynamic and pharmacokinetic properties of the parent drug versus its para-hydroxylated metabolite.

| Parameter | Atorvastatin | 4-Hydroxy Atorvastatin |

| Target Enzyme | HMG-CoA Reductase | HMG-CoA Reductase |

| Inhibitory Potency (IC50) | ~8 nM[4] | ~8 nM[5] |

| Metabolic Origin | Synthetic Parent Compound | CYP3A4 Oxidation[1] |

| Systemic HMGCR Activity | ~30% Contribution[1] | Shared ~70% Contribution (with 2-OH)[1] |

| Plasma Protein Binding | ≥98%[2] | ≥98%[2] |

| Active Molecular State | Hydroxy-acid[2] | Hydroxy-acid[2] |

Pharmacokinetics & Metabolic Interconversion

A critical nuance in the SAR of atorvastatin is its equilibrium with inactive lactone forms. In vivo, both atorvastatin and 4-hydroxy atorvastatin exist in equilibrium with their corresponding inactive lactones[2].

Interestingly, it is primarily the lactone form that undergoes metabolism by CYP3A4 due to a significantly higher binding affinity for the CYP3A4 enzyme compared to the open-acid form[2]. The lactonization of the acid form is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), while the hydrolysis back to the active open-acid form is mediated by esterases (paraoxonases)[2].

Metabolic pathway and equipotent HMGCR inhibition by atorvastatin and its active metabolites.

Experimental Methodologies: Validating the SAR

To rigorously validate the equipotency and pharmacokinetic profile of 4-hydroxy atorvastatin versus atorvastatin, the following self-validating protocols are employed in preclinical development.

Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay (Pharmacodynamics)

Objective: Determine and compare the IC50 values of atorvastatin and 4-hydroxy atorvastatin.

-

Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.4), 50 mM KCl, and 5 mM DTT.

-

Enzyme Equilibration: Pre-incubate 0.20 μM of recombinant human HMGCR catalytic domain with the statin compound (titrated from 0.1 nM to 100 nM) for 15 minutes at 37°C.

-

Causality: Pre-incubation is strictly required to allow for equilibrium binding of the competitive inhibitor to the active site before the substrate introduces competitive displacement.

-

-

Reaction Initiation: Add 400 μM NADPH and 50 μM HMG-CoA to the microplate wells to initiate the reaction.

-

Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.

-

Causality: The oxidation of NADPH to NADP+ is stoichiometrically coupled (2:1) to the reduction of HMG-CoA to mevalonate. Therefore, a decrease in A340 directly and continuously quantifies enzyme activity without requiring secondary detection reagents.

-

-

Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model. Both compounds will yield an IC50 of ~8 nM[5].

Protocol 2: LC-MS/MS Quantification in Human Plasma (Pharmacokinetics)

Objective: Simultaneously quantify circulating atorvastatin and 4-hydroxy atorvastatin while preventing artifactual lactonization.

-

Sample Preparation: Aliquot human plasma samples spiked with deuterated internal standards (e.g., Atorvastatin-d5).

-

Solid-Phase Extraction (SPE): Process the plasma through a pre-conditioned SPE cartridge, washing with 5% methanol and eluting with 100% acetonitrile.

-

Causality: SPE is chosen over liquid-liquid extraction because the interconversion between the active hydroxy-acid form and the inactive lactone form readily occurs ex vivo during sample storage and preparation[2]. SPE rapid desalinates and isolates the compounds, freezing the equilibrium state to ensure the quantified ratio accurately reflects in vivo conditions[2].

-

-

Chromatographic Separation: Inject the eluate onto a C18 reverse-phase column using a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the tandem mass spectrometer with an Electrospray Ionization (ESI) interface in negative ion mode [2].

-

Causality: While many drugs are detected in positive mode, negative ion mode specifically targets the deprotonated carboxylic acid moiety ([M-H]-) of the active statins. This vastly improves the signal-to-noise ratio and selectivity over the background plasma matrix, which is critical for distinguishing the equipotent metabolites[2].

-

References

- Chemical, pharmacokinetic and pharmacodynamic properties of statins: an upd

- Atorvast

- 4-Hydroxy atorvast

- Physiologically based pharmacokinetic modeling of disposition and... ovid.com.

- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. nih.gov.

- Atorvast

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

A Technical Guide to 4-Hydroxy Atorvastatin Disodium Salt: Physicochemical Properties, Analysis, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-hydroxy atorvastatin disodium salt, a primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. Intended for researchers, chemists, and drug development professionals, this document details the core physicochemical properties of the molecule, including its precise molecular weight and formula. Furthermore, it presents an in-depth, field-proven protocol for its quantitative analysis in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also explores the principles of its synthesis and outlines critical considerations for its handling and storage to ensure compound integrity.

Introduction: The Significance of 4-Hydroxy Atorvastatin

Atorvastatin is a leading synthetic lipid-lowering agent administered to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.[1][2] Upon administration, the parent drug is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, into two active hydroxy metabolites: ortho-hydroxy atorvastatin (o-AT) and para-hydroxy atorvastatin (p-AT).[3][4] These metabolites are responsible for a significant portion—approximately 70%—of the circulating HMG-CoA reductase inhibitory activity.[4]

4-hydroxy atorvastatin (or para-hydroxy atorvastatin), as a key active metabolite, is of critical interest in pharmacokinetic, pharmacodynamic, and drug metabolism studies.[5][6] Understanding its properties and having robust analytical methods for its quantification are essential for evaluating the overall efficacy and metabolic profile of atorvastatin in both preclinical and clinical settings. This guide focuses on the disodium salt form of this metabolite, which is frequently used as a certified reference material in analytical laboratories.

Core Physicochemical Properties

The accurate characterization of a reference standard is the foundation of all subsequent experimental work. The disodium salt form of 4-hydroxy atorvastatin offers specific solubility and stability characteristics advantageous for analytical standard preparation.

Chemical Structure and Identity

The molecular structure of 4-hydroxy atorvastatin is based on the pentasubstituted pyrrole core of its parent compound, with the addition of a hydroxyl group on the para position of the N-phenylcarbamoyl substituent.

Caption: Conceptual diagram of the 4-hydroxy atorvastatin molecule.

Quantitative Data Summary

The fundamental molecular properties of 4-hydroxy atorvastatin disodium salt are summarized below. This data is critical for preparing stock solutions, performing stoichiometric calculations, and configuring analytical instrumentation.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₃FN₂Na₂O₆ | [5][6][7][8] |

| Molecular Weight | 618.60 g/mol | [5][6] |

| CAS Number | 1276537-18-8 | [5][6][7][8] |

| Chemical Name | Sodium (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-4-((4-oxidophenyl)carbamoyl)-3-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | [7] |

| Common Synonyms | p-Hydroxy Atorvastatin Disodium Salt, 4-Hydroxy Atorvastatin Bis sodium | [6][7] |

| Typical Purity | >95% (by HPLC) | [6] |

Synthesis and Manufacturing Considerations

While commercially available as a reference standard, understanding the origin of 4-hydroxy atorvastatin provides context for its handling and potential impurities.

-

Biosynthetic Origin: In vivo, the compound is a direct product of enzymatic hydroxylation of atorvastatin by CYP3A4 in the liver.[4] This metabolic pathway is the primary source of the analyte in clinical samples.

-

Chemical Synthesis: The de novo chemical synthesis is a complex, multi-step process. It typically builds upon established synthetic routes for the atorvastatin core, such as the Paal-Knorr reaction, which assembles the central pyrrole ring from precursor molecules.[9][10] The synthesis of the 4-hydroxy analog requires the use of starting materials that already contain the protected hydroxyl group or its introduction at a late stage, followed by deprotection and conversion to the disodium salt.

Caption: High-level conceptual workflow for the chemical synthesis of 4-hydroxy atorvastatin.

Analytical Methodologies for Quantification

Due to the low circulating plasma concentrations (ng/mL levels) of atorvastatin and its metabolites, a highly sensitive and specific analytical method is required.[4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the definitive technique for this application.[11][12][13]

Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol describes a robust and validated method for determining the concentration of 4-hydroxy atorvastatin in human plasma.

Rationale: The combination of chromatographic separation (LC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry (MS/MS) allows for accurate quantification even in a complex biological matrix like plasma.[3][11]

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Causality: SPE is a critical step to isolate the analyte from plasma proteins, salts, and phospholipids that cause matrix effects and can suppress the ion signal in the mass spectrometer.[4]

-

Steps:

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Pre-treat 500 µL of human plasma sample by adding an internal standard (e.g., a stable isotope-labeled version like 4-Hydroxy Atorvastatin-D5).[14][15]

-

Load the pre-treated plasma onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

-

Chromatographic Separation (UPLC/HPLC):

-

Causality: Reversed-phase chromatography separates 4-hydroxy atorvastatin from its parent drug and other metabolites based on polarity, ensuring that compounds with similar masses do not enter the mass spectrometer at the same time.

-

Typical Parameters:

-

-

Mass Spectrometric Detection (MS/MS):

-

Causality: Detection is performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This provides two levels of mass filtering (precursor ion and product ion), yielding exceptional specificity and minimizing background noise.

-

Typical Parameters:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[11]

-

SRM Transition: For para-hydroxy atorvastatin, a common transition is m/z 575.5 → 440.5.[11] This involves selecting the protonated molecule ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific, stable fragment ion in the third quadrupole.

-

-

Caption: Standard workflow for the bioanalysis of 4-hydroxy atorvastatin in plasma.

Handling and Storage

To maintain the integrity and ensure the accurate concentration of stock solutions, proper handling and storage of 4-hydroxy atorvastatin disodium salt are paramount.

-

Hygroscopicity: The material can be hygroscopic, meaning it can absorb moisture from the air.[14] It is crucial to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

-

Storage Temperature: For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[15]

-

Solution Stability: Once dissolved, the stability of the analyte in solution should be evaluated. Stock solutions are typically prepared in polar organic solvents like methanol or DMSO and should be stored at low temperatures.

Conclusion

4-hydroxy atorvastatin disodium salt is a critical reference material for the accurate bioanalysis of atorvastatin's metabolic profile. Its molecular formula of C₃₃H₃₃FN₂Na₂O₆ and molecular weight of 618.60 g/mol are foundational data points for any quantitative study.[5][6][7][8] The use of robust, validated analytical methods, such as the LC-MS/MS protocol detailed herein, is essential for generating reliable data in pharmaceutical research and development. Adherence to proper storage and handling procedures will ensure the continued integrity of this important analytical standard.

References

-

4-Hydroxy Atorvastatin Disodium Salt 1276537-18-8. Lotusfeet Pharma. [Link]

-

4-Hydroxy Atorvastatin Disodium Salt | CAS No : 1276537-18-8. Pharmaffiliates. [Link]

-

4-Hydroxy Atorvastatin-D5 (Disodium Salt). Veeprho. [Link]

-

Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace. [Link]

-

4-Hydroxyatorvastatin | C33H35FN2O6. PubChem, National Institutes of Health. [Link]

-

Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Royal Society of Chemistry Publishing. [Link]

-

Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]

-

Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. [Link]

-

4-Hydroxy Atorvastatin-d5 Disodium Salt. Pharmaffiliates. [Link]

-

Preparation and Solid State Characterization of Atorvastatin Nanosuspensions for Enhanced Solubility and Dissolution. International Journal of PharmTech Research. [Link]

-

Atorvastatin | C33H35FN2O5. PubChem, National Institutes of Health. [Link]

-

Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. [Link]

- Preparation process useful in synthesis of atorvastatin.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. akjournals.com [akjournals.com]

- 5. scbt.com [scbt.com]

- 6. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]

- 7. lotusfeetpharma.com [lotusfeetpharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. veeprho.com [veeprho.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

Atorvastatin Calcium vs. 4-Hydroxy Atorvastatin Disodium: A Technical Guide to Pharmacokinetics, Salt Forms, and Analytical Workflows

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter a critical point of confusion in preclinical study design: the distinction between formulated active pharmaceutical ingredients (APIs) and their analytical metabolite standards.

While Atorvastatin Calcium is the globally recognized prodrug/API administered to patients, its systemic efficacy is heavily reliant on its downstream hepatic conversion. 4-Hydroxy Atorvastatin Disodium represents the highly soluble, functionally equipotent para-hydroxylated metabolite utilized primarily as a reference standard in bioanalytical and in vitro assays. This whitepaper deconstructs the physicochemical, metabolic, and analytical differences between these two molecules, providing self-validating protocols for their quantification.

Structural and Physicochemical Divergence

The selection of a salt form is a calculated decision based on the intended application—whether it is solid-state shelf stability for a patient or rapid aqueous dissolution for an LC-MS/MS standard curve.

-

Atorvastatin Calcium : The parent drug is synthesized as a hemicalcium salt (often a trihydrate). Calcium, a divalent cation, coordinates with two atorvastatin molecules to form a highly stable, non-hygroscopic crystalline lattice. This structural rigidity is engineered specifically to withstand the mechanical stresses of tableting and to ensure long-term stability in oral solid dosage forms[1].

-

4-Hydroxy Atorvastatin Disodium : This is the para-hydroxylated active metabolite. For analytical and preclinical tissue quantification (such as liver homogenate profiling), Application Scientists deliberately utilize the disodium salt[2],[3]. The combination of the polar para-hydroxyl group and the monovalent sodium ions drastically lowers the lattice energy, exponentially increasing aqueous solubility. This allows us to prepare high-concentration aqueous stock solutions without relying on high volumes of organic solvents (like DMSO), which can artificially precipitate matrix proteins or inhibit enzymes during in vitro assays.

Table 1: Physicochemical and Functional Comparison

| Parameter | Atorvastatin Calcium | 4-Hydroxy Atorvastatin Disodium |

| Primary Role | Formulated Parent API | Active Metabolite / Analytical Standard |

| Chemical Formula | (C₃₃H₃₄FN₂O₅)₂Ca • 3H₂O | C₃₃H₃₃FN₂Na₂O₆ |

| Molecular Weight | ~1209.4 g/mol (Trihydrate) | 618.61 g/mol |

| Salt Coordination | Divalent (1 Ca²⁺ : 2 Atorvastatin) | Monovalent (2 Na⁺ : 1 Metabolite) |

| Aqueous Solubility | Poor (pH dependent, insoluble < pH 4) | High (Optimized for biological buffers) |

| Pharmacodynamics | HMG-CoA Reductase Inhibitor | Equipotent HMG-CoA Reductase Inhibitor |

Pharmacokinetics and the CYP3A4 Metabolic Pathway

Upon oral administration, Atorvastatin Calcium exhibits an absolute bioavailability of approximately 14% due to extensive presystemic clearance in the gastrointestinal mucosa and hepatic first-pass metabolism[4].

In the liver, the cytochrome P450 3A4 (CYP3A4) isoform drives the oxidative metabolism of the parent drug, yielding two primary active metabolites: 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin[5],[6]. The addition of the hydroxyl group at the para position of the aniline ring does not induce steric hindrance at the target binding site. Consequently, 4-hydroxy atorvastatin is pharmacologically equipotent to the parent drug. In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites, extending the half-life of inhibitory activity to 20–30 hours despite the parent drug's shorter plasma half-life of 14 hours[4].

Fig 1: CYP3A4-mediated metabolic pathway of Atorvastatin to its active hydroxylated metabolites.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, any protocol measuring these compounds must be self-validating. Below are the definitive workflows for generating and quantifying these molecules, incorporating internal checks to guarantee data trustworthiness.

Protocol A: In Vitro CYP3A4 Microsomal Stability Assay

Objective: Monitor the conversion of Atorvastatin to 4-Hydroxy Atorvastatin.

Causality: We use Human Liver Microsomes (HLMs) to simulate hepatic clearance. The reaction requires NADPH as an electron donor. We specifically avoid exceeding 0.1% DMSO in the final incubation, as higher concentrations act as competitive CYP inhibitors, skewing intrinsic clearance (

-

Matrix Preparation : Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Substrate Addition : Spike Atorvastatin Calcium to a final concentration of 1 µM.

-

Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation : Add NADPH (1 mM final concentration) to trigger the CYP450 catalytic cycle.

-

Termination & Precipitation : At intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g.,7[7]). Causality: Acetonitrile denatures the enzymes instantly, halting metabolism, while simultaneously precipitating proteins to protect the LC column.

-

Clarification : Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: UHPLC-MS/MS Bioanalytical Quantification

Objective: Quantify parent and metabolite concentrations in plasma or tissue homogenates[8]. Self-Validating Mechanism: This protocol utilizes a stable-isotope labeled internal standard (SIL-IS) to mathematically auto-correct for matrix-induced ion suppression. A "Zero Sample" (Matrix + IS only) is run to validate the absence of isotopic cross-talk.

-

Solid Phase Extraction (SPE) : Load the clarified supernatant onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove salts; elute with 100% acetonitrile. Evaporate and reconstitute in the mobile phase.

-

Chromatographic Separation : Inject onto a sub-2 µm C18 UHPLC column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode. A gradient from 20% B to 90% B ensures the polar 4-hydroxy metabolite elutes prior to the lipophilic parent drug, preventing detector saturation and cross-talk.

-

-

MRM Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Atorvastatin: m/z 559.3 → 440.2

-

4-Hydroxy Atorvastatin: m/z 575.3 → 440.2

-

-

Data Validation : Calculate the peak area ratio of the analyte to the SIL-IS. Ensure Quality Control (QC) samples fall within ±15% of their nominal concentrations to validate the run.

Fig 2: Self-validating UHPLC-MS/MS workflow for quantifying Atorvastatin and its metabolites.

Conclusion

Understanding the dichotomy between Atorvastatin Calcium and 4-Hydroxy Atorvastatin Disodium is non-negotiable for rigorous drug development. While the calcium salt of the parent drug provides the structural integrity required for commercial oral formulations, the disodium salt of the active metabolite is an indispensable tool for Application Scientists. It bypasses the solubility limitations of the parent drug, enabling precise, artifact-free quantification of the CYP3A4 metabolic pathways that ultimately deliver 70% of the drug's clinical efficacy.

References

- Cayman Chemical. 4-hydroxy Atorvastatin (calcium salt) Product Information.

- ResearchGate. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing.

- FDA AccessData. CLINICAL PHARMACOLOGY REVIEW(S) - Atorvastatin Calcium.

- Geneesmiddeleninformatiebank. Public Assessment Report - Atorvastatin calcium properties.

- MedChemExpress. Stable Isotope-Labeled Compounds: 4-Hydroxy Atorvastatin-d5 disodium.

- Pharmaffiliates. Atorvastatin-impurities: 4-Hydroxy Atorvastatin Disodium Salt.

- PubMed Central (PMC). Atorvastatin impairs liver mitochondrial function in obese Göttingen Minipigs.

Sources

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Atorvastatin impairs liver mitochondrial function in obese Göttingen Minipigs but heart and skeletal muscle are not affected - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Bioanalysis of Atorvastatin and its Active Metabolites in Human Plasma

Executive Summary & Clinical Context

Atorvastatin (Lipitor) is a distinct member of the statin class due to its unique pharmacokinetic (PK) profile. Unlike hydrophilic statins (e.g., pravastatin), atorvastatin is lipophilic and undergoes extensive hepatic metabolism.[1]

The Critical Insight for Researchers:

While the elimination half-life (

Key Statistic: Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites, not the parent drug.[1][2][3][4]

Metabolic Pathways & Mechanisms

Understanding the biotransformation of atorvastatin is a prerequisite for accurate bioanalysis. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4][5]

The Interconversion Challenge

A major confounding factor in atorvastatin PK analysis is the reversible interconversion between the acid forms (active) and lactone forms (inactive).

-

Acid

Lactone: Occurs spontaneously in acidic environments (pH < 6) or via UGT enzymes. -

Lactone

Acid: Occurs in basic environments (pH > 8) or via serum paraoxonases (PON).

Note: This instability dictates the strict bioanalytical protocols required during plasma collection (see Section 4).

Pathway Visualization

The following diagram illustrates the hepatic biotransformation and the critical acid-lactone equilibrium.

Figure 1: Hepatic metabolic pathway of atorvastatin showing CYP3A4-mediated oxidation and the acid-lactone interconversion equilibrium.

Pharmacokinetic Profile (Human Plasma)

The following data summarizes the PK parameters following a standard oral dose (40 mg). Note the distinction between the parent compound and the active metabolites.[2][4][6][7]

| Parameter | Atorvastatin (Parent) | 2-Hydroxy Atorvastatin | 4-Hydroxy Atorvastatin | Clinical Implication |

| 1 – 2 | 2 – 4 | 2 – 4 | Rapid absorption; metabolites appear shortly after parent. | |

| 20 – 60* | 5 – 20 | < 5 | Parent concentration is higher, but potency of metabolites is equivalent. | |

| ~14 | ~20 – 30 | ~20 – 30 | Metabolites extend the therapeutic window (once-daily dosing). | |

| AUC Contribution | ~30% | ~40% | ~10% | Metabolites dominate the total systemic exposure. |

| Protein Binding | High displacement potential in Drug-Drug Interactions (DDIs). |

*Note:

Bioanalytical Protocol (LC-MS/MS)

Objective: Accurate quantification of Atorvastatin, 2-OH, and 4-OH metabolites while preventing ex-vivo interconversion.

The "Self-Validating" Stability Workflow

To ensure scientific integrity, the sample preparation must "freeze" the acid-lactone equilibrium. The following protocol utilizes temperature and pH buffering to achieve this.

Step 1: Sample Collection & Stabilization

-

Collection: Draw blood into EDTA tubes (Lavender top).

-

Immediate Action: Place tubes immediately on ice water (4°C).

-

Buffering (Critical): To prevent lactonization (acid

lactone), the plasma pH must be maintained between 6.0 and 7.0.-

Protocol: Add Ammonium Formate (5 mM) or a specific buffer to the plasma immediately after separation. Avoid strong acidification.

-

Step 2: Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) for cleaner baselines in metabolite quantification.

-

Aliquot 100–200 µL of buffered plasma.

-

Add Internal Standard (IS): Atorvastatin-d5, 2-OH-atorvastatin-d5, and 4-OH-atorvastatin-d5. Using deuterated analogs for each specific metabolite is crucial to compensate for matrix effects.

-

Solvent Addition: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitation: Vortex for 5 mins; Centrifuge at 4000g for 10 mins at 4°C.

-

Evaporation: Transfer supernatant and evaporate under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in Mobile Phase (e.g., Acetonitrile:Ammonium Formate buffer).

Step 3: LC-MS/MS Conditions[8]

-

Ionization: ESI Positive Mode (ESI+) is standard for statins.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), sub-2 µm particle size for UPLC.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (keeps pH slightly acidic for column stability).

-

B: Acetonitrile or Methanol.[9]

-

-

Transitions (MRM):

-

Atorvastatin: m/z 559.3

440.2 -

2-OH Atorvastatin: m/z 575.3

440.2 -

4-OH Atorvastatin: m/z 575.3

440.2

-

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow emphasizing cold-chain handling and buffering.

Clinical Variables: Genetics & DDIs

Researchers must account for extrinsic and intrinsic factors that alter the PK of atorvastatin metabolites.

Genetic Polymorphisms (SLCO1B1)

The SLCO1B1 gene encodes the OATP1B1 transporter, responsible for hepatic uptake of atorvastatin.[5][10]

-

Genotype: SLCO1B1*5 (c.521T>C) carriers have reduced transporter activity.

-

Consequence: Reduced hepatic uptake leads to increased plasma concentrations of atorvastatin and its metabolites, significantly increasing the risk of statin-induced myopathy.[5]

Drug-Drug Interactions (CYP3A4 Inhibition)

Since CYP3A4 drives the formation of 2-OH and 4-OH metabolites:

-

Strong Inhibitors (e.g., Itraconazole, Clarithromycin): Block formation of metabolites. However, they drastically increase Parent drug levels, leading to higher overall toxicity.

-

Inducers (e.g., Rifampin): Increase conversion to metabolites but accelerate overall clearance, reducing efficacy.

References

-

Pfizer Inc. (2023). LIPITOR® (atorvastatin calcium) Tablets Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160. [Link]

-

Hermann, M., et al. (2006). Pharmacokinetics of atorvastatin and its metabolites in subjects with and without type 2 diabetes. Drug Metabolism and Disposition, 34(5), 741-744. [Link]

-

Jemal, M., et al. (1999). LC/MS/MS determination of atorvastatin and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 613-620. [Link]

-

Clinical Pharmacogenetics Implementation Consortium (CPIC). (2022). CPIC Guideline for Statins and SLCO1B1, ABCG2, and CYP2C9. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmhsrcmp.org [ajmhsrcmp.org]

- 10. ClinPGx [clinpgx.org]

Methodological & Application

Introduction: The Critical Role of Metabolite Quantification in Drug Development

An Application Note and Protocol for the Quantitative Analysis of 4-Hydroxy Atorvastatin using LC-MS/MS

Atorvastatin (ATV) is a cornerstone therapeutic agent in the management of hyperlipidemia, functioning as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Upon administration, atorvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into two primary active metabolites: 2-hydroxy atorvastatin (2-OH-ATV) and 4-hydroxy atorvastatin (4-OH-ATV)[2]. These hydroxylated metabolites are not mere byproducts; they contribute significantly to the overall therapeutic effect, with studies attributing up to 70% of the HMG-CoA reductase inhibition to their activity[2].

Consequently, the precise and accurate quantification of these metabolites, particularly 4-hydroxy atorvastatin, is indispensable for comprehensive pharmacokinetic (PK) profiling, drug-drug interaction studies, and understanding the complete pharmacological footprint of atorvastatin. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity[1][2].

This document provides a detailed technical guide and robust protocol for the quantitative analysis of 4-hydroxy atorvastatin in a biological matrix (human plasma) using LC-MS/MS with Multiple Reaction Monitoring (MRM). The methodologies described herein are synthesized from established, peer-reviewed methods and are designed to provide researchers and drug development professionals with a reliable framework for their analytical workflows.

Part 1: Mass Spectrometry - The Foundation of Selectivity

The power of tandem mass spectrometry lies in its ability to selectively isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and then monitor for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for precise quantification even at very low concentrations.

Ionization and Precursor Ion Selection

For atorvastatin and its hydroxylated metabolites, Electrospray Ionization (ESI) is the preferred method. While methods have been developed in both positive and negative ion modes, positive mode (ESI+) is frequently employed and will be the focus of this protocol. In ESI+, the analyte molecule is protonated to form a pseudomolecular ion, [M+H]⁺.

-

4-Hydroxy Atorvastatin (C₃₃H₃₅FN₂O₆): Molecular Weight = 574.6 g/mol .

-

Precursor Ion [M+H]⁺: m/z 575.4 (average mass) or 575.25 (monoisotopic mass).

This protonated molecule is selected in the first quadrupole (Q1) of the mass spectrometer for subsequent fragmentation.

Collision-Induced Dissociation (CID) and Product Ion Selection

The selected precursor ion (m/z 575.4) is accelerated into the second quadrupole (Q2), which acts as a collision cell. In this cell, a neutral gas (typically argon or nitrogen) is introduced. The resulting collisions impart energy to the precursor ion, causing it to fragment in a predictable and reproducible manner. This process is known as Collision-Induced Dissociation (CID)[3].

For 4-hydroxy atorvastatin, as with the parent atorvastatin, a characteristic and stable product ion is observed at m/z 440.3 . This fragment corresponds to the core structure of the molecule after the loss of the dihydroxy-heptanoic acid side chain[4][5][6]. This transition is highly specific and provides excellent signal intensity. A second, less intense transition can be monitored as a qualifier ion to enhance confidence in peak identification.

The diagram below illustrates the fragmentation pathway for 4-hydroxy atorvastatin.

Caption: Fragmentation of 4-hydroxy atorvastatin in the collision cell.

Optimized MRM Transition Parameters

The efficiency of fragmentation and detection is highly dependent on instrument-specific parameters, most notably the Collision Energy (CE) and Declustering Potential (DP). These must be optimized for the specific instrument in use by infusing a standard solution of the analyte. The table below provides a validated starting point for method development. A deuterated internal standard (IS), para-hydroxy atorvastatin-d5 (p-AT-d5), is recommended for optimal accuracy and precision[1].

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] | Role |

| 4-Hydroxy Atorvastatin | 575.4 | 440.3 | ~20 - 34 | Quantifier |

| 4-Hydroxy Atorvastatin | 575.4 | 250.1 | ~25 - 40 | Qualifier |

| p-Hydroxy Atorvastatin-d5 (IS) | 580.4 | 445.4 | ~34 | IS |

| Note: The optimal CE values can vary between different mass spectrometer models and manufacturers. The values presented are derived from published methods[1][7]. |

Part 2: Liquid Chromatography - Achieving Separation

The liquid chromatography step separates the analyte of interest from the parent drug, other metabolites, and endogenous matrix components prior to detection. This is crucial for preventing ion suppression and ensuring accurate quantification.

Chromatographic Conditions

A reversed-phase chromatographic setup is standard for this analysis.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for moderately nonpolar molecules like atorvastatin and its metabolites[4]. |

| Mobile Phase A | 0.1% Acetic Acid or 0.05% Formic Acid in Water | The acidic modifier ensures the analytes are protonated, which is essential for efficient ESI+ ionization and good peak shape[1][8]. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak sharpness. |

| Elution | Gradient or Isocratic | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is often used to ensure separation from the parent drug and resolve the 2-OH and 4-OH isomers[7]. An isocratic method (e.g., 60% B) can be used for faster run times if sufficient resolution is achieved[1]. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns, balancing run time with chromatographic efficiency. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |

| Injection Volume | 5 - 15 µL |

Part 3: Protocol for Sample Preparation from Human Plasma

Sample preparation is arguably the most critical step for a successful bioanalytical assay. The goal is to efficiently extract the analyte from the complex plasma matrix while removing proteins and phospholipids that can cause significant ion suppression and contaminate the LC-MS system. Solid-Phase Extraction (SPE) is a highly effective and reproducible method for this purpose[2][7].

Detailed SPE Protocol

This protocol is designed for a standard mixed-mode or polymeric reversed-phase SPE cartridge.

1. Plasma Pre-treatment: a. Thaw frozen human plasma samples in a water bath at room temperature. b. Vortex mix the samples for 10 seconds. c. In a clean tube, pipette 200 µL of plasma. d. Add 50 µL of the internal standard working solution (e.g., p-AT-d5 in methanol). e. Add 200 µL of an acidic buffer (e.g., 4% phosphoric acid in water) to disrupt protein binding and ensure proper pH for SPE retention. f. Vortex for 30 seconds.

2. SPE Cartridge Procedure: a. Conditioning: Pass 1 mL of methanol through the SPE cartridge. b. Equilibration: Pass 1 mL of ultrapure water through the cartridge. c. Loading: Load the entire 450 µL of the pre-treated plasma sample onto the cartridge. Allow it to pass through slowly under gravity or gentle vacuum. d. Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water) to remove salts and polar interferences. e. Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or 90:10 acetonitrile:methanol). f. Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. g. Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex for 30 seconds to ensure complete dissolution. h. Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using SPE.

Part 4: Method Validation - Ensuring Trustworthiness

A quantitative method is only reliable if it has been thoroughly validated. The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

-

Linearity and Range: The method should be linear over a defined concentration range (e.g., 0.05 to 50 ng/mL), with a correlation coefficient (r²) of ≥0.99[7].

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤20%) and accuracy (within ±20% of nominal)[2]. Methods for 4-OH-ATV typically achieve LLOQs in the range of 0.05 - 0.5 ng/mL[2][7].

-

Accuracy and Precision: Intra- and inter-day precision should be ≤15% RSD (≤20% at the LLOQ), and accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration[4].

-

Matrix Effect and Recovery: Assessed to ensure that endogenous components in plasma do not interfere with the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects[1].

-

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage). It is particularly important to monitor for the potential interconversion between the active acid form and its inactive lactone form, which can be mitigated by maintaining low temperatures and controlling pH[2][9].

Conclusion

This application note outlines a comprehensive and robust framework for the quantitative determination of 4-hydroxy atorvastatin in human plasma by LC-MS/MS. By optimizing the mass spectrometric parameters for high specificity and employing a clean sample preparation technique like SPE, this method can achieve the low limits of quantification required for clinical and preclinical pharmacokinetic studies. The principles and protocols detailed herein provide a solid foundation for researchers to develop and validate a reliable bioanalytical method, ultimately contributing to a deeper understanding of atorvastatin's pharmacology.

References

- Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace by Typeset.

- Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients. Journal of Pharmaceutical and Biomedical Analysis, via Digital Scholarship@Texas Southern University.

- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, via PMC.

- Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies.

- Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS)

- LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone.

- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, RSC Publishing.

- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Molecules, via MDPI.

- Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products.

- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Molecules, via PMC.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass Spectrometer. Thermo Fisher Scientific.

Sources

- 1. scispace.com [scispace.com]

- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]